molecular formula C12H7N3O4 B13213753 4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid

4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid

Cat. No.: B13213753
M. Wt: 257.20 g/mol
InChI Key: YOAXGKGKBIDEDL-UHFFFAOYSA-N
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Description

4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid ( 2059993-71-2) is a high-value chemical building block with a molecular formula of C12H7N3O4 and a molecular weight of 257.20 g/mol. This compound features a fused furo[3,2-d]pyrimidine core structure, a common scaffold in medicinal chemistry known for its significant therapeutic potential . The structure contains two hydrogen bond donors and six hydrogen bond acceptors, contributing to its potential for targeted molecular interactions . This compound serves as a crucial advanced intermediate in pharmaceutical research and development, particularly for the synthesis of novel substituted furo[3,2-d]pyrimidine derivatives . The furopyrimidine scaffold is of great interest in drug discovery due to its wide range of biological activities. Pyrimidine-based compounds, in general, are fundamental in nucleic acid chemistry and are present in several clinically relevant molecules that act on therapeutic targets such as dihydrofolate reductase (DHFR), various kinases, and biotin carboxylase . These inhibitors are investigated for applications in areas including oncology, the treatment of autoimmune diseases, and metabolic disorders . The specific structural features of this compound—including the pyridin-4-yl moiety at the 2-position and the carboxylic acid group at the 7-position—make it a versatile synthon for further chemical modification. Researchers utilize this carboxylic acid functionality to create amide derivatives or to link the core pharmacophore to other molecular entities, exploring new chemical space for biological evaluation. This product is intended for research and development purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C12H7N3O4

Molecular Weight

257.20 g/mol

IUPAC Name

4-oxo-2-pyridin-4-yl-3H-furo[3,2-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C12H7N3O4/c16-11-9-8(7(5-19-9)12(17)18)14-10(15-11)6-1-3-13-4-2-6/h1-5H,(H,17,18)(H,14,15,16)

InChI Key

YOAXGKGKBIDEDL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC3=C(C(=O)N2)OC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Pyrimidine Ring Construction: The furan ring is then subjected to reactions with suitable reagents to form the pyrimidine ring. This step often involves the use of formamide derivatives and cyclization agents.

    Pyridine Ring Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Structural Variations

  • Core Heterocycle: The substitution of the furan ring (furo) in the target compound with a thiophene (thieno) or pyridine (pyrido) ring alters electronic properties and stability.
  • Substituents: The pyridin-4-yl group at position 2 is conserved in the thieno analog (CAS 79134-14-8), suggesting shared π-π stacking or hydrogen-bonding interactions. Ethyl or phenylethenyl substituents (e.g., CAS 76575-29-6 ) modify steric bulk and bioavailability.

Biological Activity

4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyridine ring and a furo[3,2-d]pyrimidine moiety, contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its interactions with various biological targets and its potential therapeutic applications.

The molecular formula of 4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid is C₁₂H₇N₃O₄, with a molecular weight of approximately 257.20 g/mol. The presence of functional groups such as the carboxylic acid and carbonyl group enhances its reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry .

Interaction Studies

Preliminary studies suggest that 4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid may interact with various enzymes and receptors. Notably, its binding affinity to cyclooxygenase (COX) enzymes has been investigated due to their role in inflammation .

Anti-inflammatory Effects

Research indicates that compounds similar to 4-Oxo-2-(pyridin-4-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid exhibit anti-inflammatory properties by inhibiting COX enzymes. For example, derivatives of pyrimidine have shown IC₅₀ values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM . The compound's structural features may enhance its anti-inflammatory activity compared to other derivatives.

Case Studies

A study evaluating various pyrimidine derivatives demonstrated that certain analogs exhibited significant inhibitory effects on COX enzymes. The results highlighted the importance of substituents on the pyrimidine ring in enhancing biological activity .

CompoundIC₅₀ against COX-1 (μM)IC₅₀ against COX-2 (μM)
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20

Structure–Activity Relationships (SAR)

The structure–activity relationship of this compound suggests that electron-releasing groups enhance its anti-inflammatory properties. For instance, substituents like pyridine or chloromethyl groups on specific positions of the pyrimidine skeleton significantly increase activity against inflammatory pathways .

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